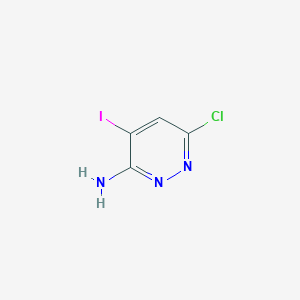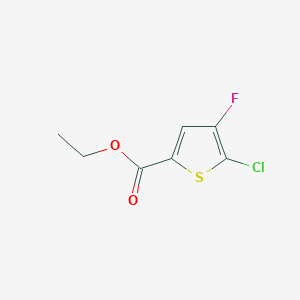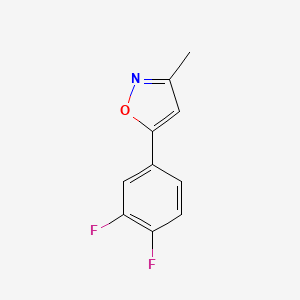
Adenosine-2'-phosphate H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-2’-phosphate H2O is a phosphorylated derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is significant in cellular energy transfer, signal transduction, and as a building block of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: Adenosine-2’-phosphate H2O can be synthesized through the phosphorylation of adenosine. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 2’ position of the ribose sugar.
Industrial Production Methods: In an industrial setting, the production of adenosine-2’-phosphate H2O may involve enzymatic phosphorylation using adenosine kinase. This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine, forming adenosine-2’-phosphate. The reaction is typically carried out in aqueous solution at a controlled pH and temperature to optimize yield and purity.
化学反応の分析
Types of Reactions: Adenosine-2’-phosphate H2O undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the phosphate ester bond in the presence of water, often catalyzed by acids or bases.
Phosphorylation: Phosphorylation reactions typically involve phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Dephosphorylation: This reaction is catalyzed by phosphatases, which remove the phosphate group from adenosine-2’-phosphate.
Major Products:
Hydrolysis: The hydrolysis of adenosine-2’-phosphate H2O results in the formation of adenosine and inorganic phosphate.
Phosphorylation: Further phosphorylation can lead to the formation of adenosine diphosphate and adenosine triphosphate.
Dephosphorylation: Dephosphorylation yields adenosine and inorganic phosphate.
科学的研究の応用
Adenosine-2’-phosphate H2O has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phosphate ester hydrolysis and phosphorylation reactions.
Biology: Adenosine-2’-phosphate H2O is involved in signal transduction pathways and energy transfer processes within cells.
Medicine: This compound is studied for its potential therapeutic applications in treating conditions related to energy metabolism and signal transduction disorders.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.
作用機序
Adenosine-2’-phosphate H2O exerts its effects primarily through its role in cellular energy transfer and signal transduction. It acts as a substrate for kinases and phosphatases, which regulate its phosphorylation and dephosphorylation. These reactions are crucial for maintaining cellular energy balance and transmitting signals within cells. The molecular targets of adenosine-2’-phosphate H2O include various enzymes involved in nucleotide metabolism and signal transduction pathways.
類似化合物との比較
Adenosine monophosphate: Similar in structure but lacks the specific 2’ phosphorylation.
Adenosine diphosphate: Contains two phosphate groups and plays a more direct role in energy transfer.
Adenosine triphosphate: Contains three phosphate groups and is the primary energy currency of the cell.
Uniqueness: Adenosine-2’-phosphate H2O is unique due to its specific phosphorylation at the 2’ position, which imparts distinct biochemical properties. This specific modification allows it to participate in unique biochemical pathways and regulatory mechanisms that are not shared by its analogs.
特性
分子式 |
C10H16N5O8P |
|---|---|
分子量 |
365.24 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
BBXMFUFOKBXSGD-MCDZGGTQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N.O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)


![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)

![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)






